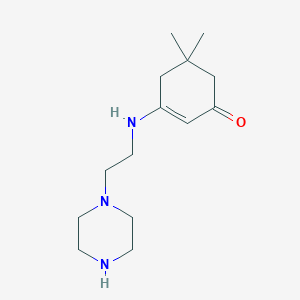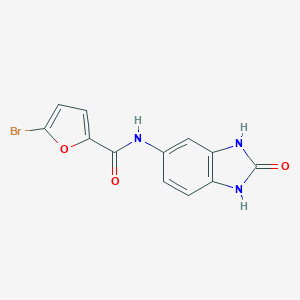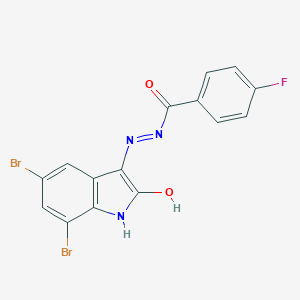![molecular formula C16H17NO3S B438107 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline CAS No. 182565-32-8](/img/structure/B438107.png)
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
“1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C16H17NO3S . It belongs to the class of organic compounds known as tetrahydroquinolines .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” consists of a tetrahydroquinoline core with a methoxyphenylsulfonyl group attached . The average mass of the molecule is 303.376 Da and the monoisotopic mass is 303.092926 Da .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of 1-Aryltetrahydroisoquinolines
A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines was developed, focusing on the diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to various imines, including sulfonylimines. This process is significant for creating enantiomerically pure dihydroisoquinolines, a valuable class of compounds in medicinal chemistry (Wünsch & Nerdinger, 1999).
Novel Synthesis via Pummerer-Type Reaction
A synthesis method for 1,2,3,4-tetrahydroquinolines using a Pummerer-type reaction was developed, demonstrating the potential for creating tetrahydroquinolines with methoxyl groups. This method offers an efficient approach for synthesizing these compounds, which are crucial in various pharmaceutical applications (Toda, Sakagami, & Sano, 1999).
Stereochemistry in Isoquinoline Derivatives
Research on the stereochemistry of c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines from isoquinoline Reissert compounds revealed important insights into the stereochemical configurations of these compounds, which are pivotal in understanding their biological activity and applications (Sugiura et al., 1997).
Synthesis of Sulfonamide Derivatives
The synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide demonstrates a process for creating novel sulfonamide derivatives, which are essential in the development of new therapeutic agents (Hayun et al., 2012).
Analysis of Tetrahydroisoquinolines
A method for analyzing 1,2,3,4-tetrahydroisoquinolines in rat brain using high-performance liquid chromatography was developed, highlighting the importance of these compounds in neurological research (Inoue, Matsubara, & Tsuruta, 2008).
Histone Deacetylase Inhibitors in Prostate Cancer
1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines were found to be potent histone deacetylase inhibitors, exhibiting significant anti-proliferative activity against prostate cancer cells. This discovery points to the therapeutic potential of these compounds in cancer treatment (Liu et al., 2015).
Synthesis of Quinoline Antibiotic
A novel tetrahydroquinoline antibiotic, helquinoline, was synthesized from Janibacter limosus, showing significant biological activity against bacteria and fungi. This research opens new avenues for antibiotic development (Asolkar et al., 2004).
Zukünftige Richtungen
The future directions for research on “1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. Given the interest in nitrogen-containing heterocycles in medicinal chemistry , this compound could be a subject of interest for future studies.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-14-8-10-15(11-9-14)21(18,19)17-12-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-11H,4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPNGVJYDDTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-ethoxy-2-{[(thien-2-ylmethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B438103.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B438112.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B438115.png)
![4-Benzyl-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B438117.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B438118.png)
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B438126.png)
![5-ethoxy-2-[(nonylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B438132.png)


![N'-[4-(diethylamino)benzylidene]-2-(2-pyridinylsulfanyl)acetohydrazide](/img/structure/B438155.png)